molecular formula C8H12N2O2<br>C8H12N2O2<br>OCN-(CH2)6-NCO B10774012 Hexamethylene diisocyanate CAS No. 88357-62-4

Hexamethylene diisocyanate

Cat. No.: B10774012
CAS No.: 88357-62-4
M. Wt: 168.19 g/mol
InChI Key: RRAMGCGOFNQTLD-UHFFFAOYSA-N
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Description

Hexamethylene diisocyanate is an organic compound with the formula (CH₂)₆(NCO)₂. It is classified as a diisocyanate and is a colorless liquid with a sharp, pungent odor. This compound is primarily used in the production of polyurethanes, which are utilized in various applications such as coatings, adhesives, and elastomers .

Preparation Methods

Hexamethylene diisocyanate is synthesized through the phosgenation of hexamethylene diamine. The reaction involves the following steps:

In industrial production, this compound is produced in relatively small quantities compared to other commercial diisocyanates. The process involves the use of specialized equipment to handle the toxic and reactive nature of phosgene .

Chemical Reactions Analysis

Hexamethylene diisocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are polyureas, urethanes, and ureas .

Scientific Research Applications

Hexamethylene diisocyanate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hexamethylene diisocyanate involves its reactive isocyanate groups. These groups readily react with nucleophiles such as hydroxyl and amine groups, leading to the formation of urethane and urea linkages. This reactivity is the basis for its use in the production of polyurethanes and other polymers .

Properties

IUPAC Name

1,6-diisocyanatohexane
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InChI

InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2
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InChI Key

RRAMGCGOFNQTLD-UHFFFAOYSA-N
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Canonical SMILES

C(CCCN=C=O)CCN=C=O
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Molecular Formula

C8H12N2O2, Array
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Related CAS

53895-37-7, 28574-90-5, 28182-81-2
Record name Hexane, 1,6-diisocyanato-, dimer
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Record name Hexamethylene diisocyanate homopolymer
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DSSTOX Substance ID

DTXSID4024143
Record name 1,6-Diisocyanatohexane
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Molecular Weight

168.19 g/mol
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Physical Description

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor.
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Boiling Point

491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F
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Flash Point

284 °F (NTP, 1992), 140 °C o.c., 284 °F
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Solubility

Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts)
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Density

1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04
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Vapor Density

5.81 (Air = 1), Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg
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Mechanism of Action

Study explored whether the mechanism for the irritation reaction and the toxic respiratory effect of isocyanates is due to their ability to inhibit cholinesterases. Hexamethylene diisocyanate completely inhibited purified human serum cholinesterase when added at molar ratios of 4:1 to 8:1 (isocyanate: enzyme). Enzyme inhibition was also achieved by exposure of purified cholinesterase to an atmosphere containing 1 ppm isocyanates., Aliphatic isocyanates are stronger inhibitors of acetylcholinesterase activity than are aromatic isocyanates. Incubation at 21-23 °C for several days leads to slow & limited spontaneous reactivation of the inhibited enzyme. This enzyme inhibition may be a contributing factor in the induction of respiratory disease observed in approx 5% of workers exposed to isocyanate vapors., Rates of reaction of hexamethylene diisocyanate (HDI) with protein, human serum albumin, were studied. The reaction of HDI with human serum albumin was quantified by combined assays of gas chromatography of the hexamethylenediamine formed after acid hydrolysis of the conjugate, & by amino acid analysis of the protein. HDI isocyanate groups reacting with the lysyl residues & other sites on the protein molecule formed at least 2 reaction products, 1 of which was easily hydrolyzable by acid & the other resistant to hydrolysis. The chemical structures proposed by these observations are similar to those of classical hapten derivatives. Such derivatives may be immunogenic &/or allergenic in some workers exposed to the vapors of these reagents.
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Color/Form

Liquid, Clear, colorless to slightly yellow liquid, Oil

CAS No.

822-06-0, 822-06-0, 11142-52-2
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Record name HEXAMETHYLENE DIISOCYANATE
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Record name HEXAMETHYLENE DIISOCYANATE
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Record name HEXAMETHYLENE DIISOCYANATE
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Record name HEXAMETHYLENE DIISOCYANATE
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Melting Point

-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F
Record name HEXAMETHYLENE DIISOCYANATE
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Record name HEXAMETHYLENE DIISOCYANATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLENE DIISOCYANATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name HEXAMETHYLENE DIISOCYANATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/715
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethylene diisocyanate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0320.html
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